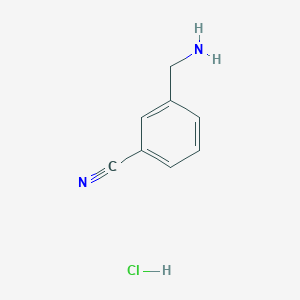

3-Cyanobenzylamine hydrochloride

Description

Fundamental Significance as a Versatile Chemical Synthon

The utility of 3-cyanobenzylamine hydrochloride as a synthon stems from the differential reactivity of its two primary functional groups: the nucleophilic primary amine and the electrophilic carbon of the cyano group. This dual reactivity allows for a wide range of chemical transformations, enabling chemists to construct intricate molecular architectures.

The primary amine group readily participates in a variety of classical amine reactions. It can be acylated to form amides, alkylated to yield secondary and tertiary amines, and can react with carbonyl compounds such as aldehydes and ketones to form Schiff bases or imines, which can be further reduced to the corresponding amines. rsc.orgresearchgate.net These reactions provide a facile means to introduce the 3-cyanobenzyl moiety into larger molecules.

Conversely, the cyano group offers a different set of synthetic possibilities. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or reduced, typically using a strong reducing agent like lithium aluminum hydride, to a primary amine. nih.govpharmaffiliates.com The cyano group can also react with Grignard reagents to form ketones after hydrolysis of the intermediate imine. nih.govpharmaffiliates.com This rich reactivity profile allows for the selective transformation of either functional group, providing chemists with a powerful tool for molecular design and construction.

The strategic placement of the amino and cyano groups at the meta position of the benzene (B151609) ring also imparts specific steric and electronic properties that can influence the outcome of chemical reactions and the biological activity of the resulting molecules.

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉ClN₂ |

| Molecular Weight | 168.62 g/mol nih.gov |

| CAS Number | 40896-74-0 nih.gov |

| IUPAC Name | 3-(aminomethyl)benzonitrile;hydrochloride nih.gov |

| Synonyms | 3-(aminomethyl)benzonitrile hydrochloride, 3-Cyanobenzylamine HCl nih.gov |

| Physical State | Crystalline Solid |

| Solubility | Soluble in water |

Overview of Academic Research Domains and Applications

The versatility of this compound as a chemical synthon has led to its application in several key areas of academic and industrial research, most notably in the field of medicinal chemistry.

Medicinal Chemistry: A Scaffold for Bioactive Heterocycles

A significant body of research has focused on the use of this compound as a starting material for the synthesis of heterocyclic compounds with pronounced biological activity. The ability to selectively manipulate its functional groups makes it an ideal precursor for constructing complex ring systems.

Indole (B1671886) and Indazole Derivatives as Orexin (B13118510) Receptor Antagonists:

One of the most prominent applications of 3-cyanobenzylamine is in the preparation of indole and indazole derivatives that act as orexin receptor antagonists. chemspider.com Orexin receptors are involved in regulating the sleep-wake cycle, and their antagonists are a class of drugs used to treat insomnia. The synthesis of these compounds often involves the reaction of the amine group of 3-cyanobenzylamine with a suitable partner to build the heterocyclic core.

Quinazoline (B50416) and Isoquinoline (B145761) Derivatives:

This compound is also a key building block in the synthesis of quinazoline and isoquinoline derivatives. nih.govchemspider.comgoogle.com These heterocyclic motifs are present in a wide range of biologically active compounds. For instance, certain isoquinoline-tethered quinazoline derivatives have been investigated for their potential as HER2 inhibitors, a target in cancer therapy. google.com The synthesis of these scaffolds can be achieved through various cyclization strategies that utilize the reactivity of both the amine and cyano functionalities of the parent molecule. nih.govchemspider.com

Interactive Table: Research Applications of this compound

| Research Domain | Application | Resulting Compounds |

| Medicinal Chemistry | Synthesis of Orexin Receptor Antagonists | Indole and Indazole Derivatives chemspider.com |

| Medicinal Chemistry | Synthesis of Potential Anticancer Agents | Isoquinoline-tethered Quinazoline Derivatives google.com |

| Organic Synthesis | General Heterocyclic Synthesis | Quinazolines, Isoquinolines nih.govchemspider.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(aminomethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWSRNKFRAPUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634621 | |

| Record name | 3-(Aminomethyl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40896-74-0 | |

| Record name | Benzonitrile, 3-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40896-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminomethyl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyanobenzylamine Hydrochloride

Established Synthetic Routes and Precursor Utilization

The formation of 3-cyanobenzylamine and its subsequent conversion to the hydrochloride salt relies on a few key synthetic strategies. These routes are designed to selectively target specific functional groups on precursor molecules to yield the desired product with high efficiency.

Reduction-Based Approaches

Reduction-based methods are a cornerstone in the synthesis of 3-cyanobenzylamine, primarily involving the conversion of a nitrile or an azide (B81097) group into a primary amine.

A prominent method for the synthesis of 3-cyanobenzylamine involves the selective catalytic hydrogenation of isophthalonitrile (benzene-1,3-dicarbonitrile). This process requires the reduction of only one of the two nitrile groups present on the aromatic ring. The synthesis of m-cyanobenzylamine can be achieved through the reduction of one nitrile group of isophthalonitrile google.comgoogle.com. Isophthalonitrile itself is commercially produced through the ammoxidation of m-xylene (B151644) wikipedia.org.

The selective hydrogenation of nitriles to primary amines is a well-established industrial process, often carried out in the liquid phase over a heterogeneous catalyst nih.gov. While the complete hydrogenation of isophthalonitrile affords m-xylylenediamine, careful control of reaction conditions and catalyst selection is crucial to achieve the selective reduction to 3-cyanobenzylamine wikipedia.org. Similarly, substituted derivatives such as chlorinated or fluorinated isophthalonitriles can be selectively reduced to their corresponding cyanobenzylamine analogs google.com.

Table 1: Catalytic Hydrogenation of Nitriles

| Precursor | Product | Key Transformation |

| Isophthalonitrile | 3-Cyanobenzylamine | Selective reduction of one nitrile group |

| Halogenated Isophthalonitrile | Halogenated 3-Cyanobenzylamine | Selective reduction of one nitrile group |

This table illustrates the precursor-product relationship in the catalytic reduction of isophthalonitrile derivatives.

The Staudinger reduction offers a mild and efficient alternative for the synthesis of primary amines from organic azides wikipedia.org. This reaction involves the treatment of an azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate, which is then hydrolyzed to the amine and a phosphine oxide byproduct wikipedia.orgnih.gov.

A significant advancement in this area is the development of a catalytic Staudinger reduction that can be performed at room temperature. This method has been successfully applied to the reduction of 3-cyanobenzyl azide to 3-cyanobenzylamine sdu.dk. The reaction utilizes catalytic amounts of a phosphine source and a reducing agent, exhibiting high chemoselectivity, leaving other functional groups like the nitrile intact sdu.dkrsc.org. This catalytic approach is not only efficient but also more environmentally friendly due to the reduced amount of phosphine waste generated ru.nlresearchgate.net.

Table 2: Staudinger Reduction of 3-Cyanobenzyl Azide

| Reactant | Catalyst System | Product | Key Features |

| 3-Cyanobenzyl Azide | Catalytic Triphenylphosphine / Diphenyldisiloxane | 3-Cyanobenzylamine | Room temperature reaction, High chemoselectivity sdu.dk |

This table summarizes the key components and features of the organophosphorus-catalyzed Staudinger reduction of 3-cyanobenzyl azide.

Amine Formation from Halogenated Precursors

Another synthetic strategy involves the use of halogenated precursors, such as 3-cyanobenzyl bromide. A common route is the conversion of the benzyl (B1604629) bromide to the corresponding azide, which is then reduced to the primary amine. For instance, the synthesis of 4-cyanobenzyl azide from 4-cyanobenzyl bromide is a known procedure, which can be analogously applied to the meta-isomer. This azide can then be subjected to reduction methods like the Staudinger reduction to yield 3-cyanobenzylamine.

Industrial and Scalable Processes for Cyanobenzylamine Salt Production

For commercial applications, the development of industrially viable and scalable processes for the production of cyanobenzylamine salts is crucial. These processes focus on high yield, operational simplicity, and the physical properties of the final product.

A straightforward and industrially applicable method for producing 3-cyanobenzylamine hydrochloride is the direct reaction of the 3-cyanobenzylamine free base with hydrochloric acid google.com. This process is typically carried out in an aqueous medium. The addition of concentrated hydrochloric acid to a mixture of crude or purified 3-cyanobenzylamine and water leads to the precipitation of the hydrochloride salt as a white solid google.com.

This method has been shown to produce cyanobenzylamine hydrochloride with a significantly higher bulk density compared to conventional methods google.com. A higher bulk density is advantageous for storage, transportation, and handling in an industrial setting google.com. The process is also effective in purifying the product, as certain impurities may remain dissolved in the aqueous solution google.com.

Table 3: Industrial Production of Cyanobenzylamine Hydrochloride

| Starting Material | Reagent | Solvent | Product | Key Advantage |

| 3-Cyanobenzylamine (Free Base) | Concentrated Hydrochloric Acid | Water | This compound | High bulk density of the product google.com |

This table outlines the direct salt formation process for the industrial production of this compound.

Considerations for Process Optimization and Yield Enhancement

The industrial synthesis of this compound necessitates a focus on process optimization to maximize product yield and purity while minimizing costs and environmental impact. Key parameters that are frequently manipulated include reaction temperature, pressure, catalyst selection and loading, solvent systems, and the molar ratio of reactants.

The catalytic hydrogenation of the nitrile group in 3-cyanobenzonitrile is a primary route for synthesis. In this context, the choice of catalyst is critical. Supported metal catalysts, such as palladium on carbon (Pd/C), are often employed. The optimization of catalyst loading is a crucial factor; a higher catalyst-to-substrate ratio can increase the rate of reaction but may also lead to higher costs and potential side reactions if not carefully controlled. For instance, in the hydrogenation of a related nitrile, decreasing the catalyst/substrate ratio from 0.30 to 0.10 g·g⁻¹ was shown to lower the isolated yield. nih.gov

Solvent selection also plays a significant role in reaction efficiency. A two-phase solvent system, such as dichloromethane/water, has been shown to be effective in similar nitrile hydrogenations, leading to high product purity. nih.gov The use of acidic additives can further enhance the reaction by promoting the desired reaction pathway and minimizing the formation of byproducts.

The final step of converting the amine to its hydrochloride salt also presents opportunities for yield enhancement. A process for producing cyanobenzylamine hydrochloride salts highlights the importance of controlling the precipitation and filtration steps to maximize the recovery of the final product. google.com By carefully managing the addition of hydrochloric acid and the subsequent isolation of the precipitated solid, high yields of the hydrochloride salt can be achieved.

Interactive Table: Effect of Catalyst Loading on Yield in a Representative Nitrile Hydrogenation

| Catalyst/Substrate Ratio (g·g⁻¹) | Isolated Yield (%) | Selectivity (%) |

|---|---|---|

| 0.30 | 20 | 26 |

| 0.25 | 18 | 24 |

| 0.20 | 15 | 23 |

| 0.15 | 13 | 22 |

| 0.10 | 11 | 21 |

Data based on a representative nitrile hydrogenation and is for illustrative purposes. nih.gov

Chemo- and Regioselectivity in Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of this compound, ensuring that the desired isomer is produced with high fidelity. The starting material, 3-cyanobenzonitrile, has two reactive sites: the nitrile group and the aromatic ring.

Chemoselectivity: In the context of reducing 3-cyanobenzonitrile, chemoselectivity refers to the selective reduction of the nitrile group to an aminomethyl group (-CH₂NH₂) without affecting the cyano group (-CN) or the benzene (B151609) ring. Catalytic hydrogenation is a highly effective method for achieving this. The choice of catalyst and reaction conditions is paramount to prevent over-reduction or hydrogenation of the aromatic ring. For example, catalysts like palladium on carbon are known to be effective for the selective hydrogenation of nitriles to primary amines. nih.gov The use of specific promoters and additives can further enhance the chemoselectivity of the reduction.

Regioselectivity: Regioselectivity in the synthesis of this compound is primarily determined by the substitution pattern of the starting material. To synthesize the 3-cyano isomer, one must begin with a precursor that has the cyano group at the meta position of the benzene ring, such as 3-cyanobenzonitrile. Any synthetic strategy must preserve this substitution pattern. For instance, if the synthesis were to begin from a different isomer, such as 4-cyanobenzonitrile, the final product would be the para-isomer, 4-cyanobenzylamine hydrochloride. Therefore, the regiochemical outcome is controlled from the outset by the choice of the starting material.

The study of chemo- and regioselectivity extends to the prevention of side reactions. For example, during the reduction of the nitrile, the formation of secondary and tertiary amines through side reactions must be minimized. The reaction conditions, including temperature, pressure, and the presence of additives like ammonia, can be optimized to favor the formation of the desired primary amine. researchgate.net

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Primary Amine Moiety

The primary amine group in 3-Cyanobenzylamine is a key site of reactivity, behaving as a potent nucleophile and a base.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile, capable of attacking electron-deficient centers. youtube.com This nucleophilicity is fundamental to many of its reactions, including acylation to form amides. In a typical amidation reaction, the amine attacks a carboxylic acid derivative, such as an acyl chloride or anhydride, via a nucleophilic acyl substitution mechanism. This pathway is crucial for integrating the 3-cyanobenzyl motif into larger molecular frameworks, such as peptides or other complex organic molecules. The reaction generally proceeds under basic or neutral conditions to neutralize the acid byproduct.

Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. youtube.comwikipedia.org This reversible reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. researchgate.netyoutube.com Subsequent dehydration of the hemiaminal yields the C=N double bond characteristic of an imine. researchgate.netyoutube.com The formation of Schiff bases from 3-Cyanobenzylamine allows for the introduction of a wide variety of substituents, depending on the carbonyl compound used. These derivatives are important intermediates in many organic syntheses. wikipedia.org

Table 1: Representative Examples of Schiff Base Formation from 3-Cyanobenzylamine

| Carbonyl Reactant | Product |

| Benzaldehyde | N-(3-cyanobenzyl)benzaldimine |

| Acetone | N-(3-cyanobenzyl)propan-2-imine |

| Salicylaldehyde | 2-(((3-cyanobenzyl)imino)methyl)phenol |

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under mildly acidic conditions. nih.gov The N-Boc protection of 3-Cyanobenzylamine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base or under catalyst-free conditions in a water-acetone mixture. nih.govmcours.net This chemoselective protection yields the corresponding N-Boc carbamate, which is stable to basic and nucleophilic reagents. nih.gov

Table 2: Common Conditions for N-Boc Protection of Amines

| Reagent | Catalyst/Solvent | Key Features |

| (Boc)₂O | Water-acetone | Eco-friendly, catalyst-free, excellent yields. nih.gov |

| (Boc)₂O | Amberlite-IR 120 | Heterogeneous catalyst, solvent-free, rapid reaction. |

| (Boc)₂O | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | HFIP acts as both solvent and catalyst, highly efficient. organic-chemistry.org |

Primary amines can react with nitrosonium ions (NO⁺), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl, to form diazonium salts. youtube.com While this reaction is most famously associated with primary aromatic amines (anilines) leading to versatile aryl diazonium salts, aliphatic primary amines also react. The resulting diazonium intermediates are often unstable but serve as excellent leaving groups (N₂ gas), allowing for functional group interconversions. youtube.com For instance, the treatment of a primary amine with nitrous acid can lead to substitution, elimination, and rearrangement products. This provides a pathway to convert the aminomethyl group into other functionalities, although the reactions can be complex.

Transformations of the Nitrile Functional Group

The nitrile group (C≡N) is a valuable functional group that can be converted into several other moieties, most notably primary amines and carboxylic acids. libretexts.org The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orgnih.gov

The nitrile group of 3-Cyanobenzylamine can be selectively reduced to a primary amine, yielding 3-(aminomethyl)benzylamine. This transformation is highly valuable as it converts the molecule into a diamine. A common and efficient method for this reduction is catalytic hydrogenation. libretexts.org This process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgnih.gov The reaction proceeds via an imine intermediate which is further reduced to the amine. nih.gov Alternatively, chemical reducing agents can be employed. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that effectively reduces nitriles to primary amines. libretexts.orglibretexts.org Another specialized method involves the use of cobalt chloride in conjunction with sodium borohydride, which provides a selective reduction of the nitrile group. google.com

Table 3: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent/Catalyst | Conditions | Product |

| H₂ / Pd/C | Raised temperature and pressure | Primary Amine libretexts.org |

| LiAlH₄ | Diethyl ether, followed by acid workup | Primary Amine libretexts.orglibretexts.org |

| CoCl₂ / NaBH₄ | Alcoholic medium | Primary Amine google.com |

| Ammonia Borane | Thermal decomposition | Primary Amine organic-chemistry.org |

Hydration Reactions to Carboxamides and Carboxylic Acids

The nitrile group of 3-cyanobenzylamine is susceptible to hydration, a fundamental transformation that converts nitriles first into carboxamides and then, upon further hydrolysis, into carboxylic acids. This process can be catalyzed under acidic or basic conditions, or by transition metal catalysts.

The initial step involves the nucleophilic attack of water on the electrophilic carbon of the cyano group, which is often activated by a catalyst. This leads to the formation of a carboxamide intermediate, 3-cyanobenzamide. nih.gov Subsequent hydrolysis of the amide, typically under more forcing conditions, cleaves the carbon-nitrogen bond to yield the corresponding carboxylic acid, 3-carboxybenzylamine, and ammonia. The precise conditions required for these transformations, such as temperature, pressure, and catalyst choice, are crucial for controlling the selectivity between the amide and the carboxylic acid products.

Table 1: Products of 3-Cyanobenzylamine Hydrochloride Hydration This is an interactive table. Click on the headers to sort.

| Starting Material | Intermediate Product | Final Product |

|---|

Cycloaddition Reactions (e.g., to form Tetrazine Systems)

The cyano group in 3-cyanobenzylamine can participate as a building block in cycloaddition reactions to form heterocyclic systems. A notable example is the synthesis of tetrazines. While the classic and most studied tetrazines are 1,2,4,5-tetrazines, the isomeric 1,2,3,5-tetrazines have also been synthesized and their reactivity explored. nih.govnih.gov

The formation of tetrazine rings from nitriles typically involves a reaction with hydrazine (B178648) or its derivatives. For instance, the synthesis of 1,2,4,5-tetrazines can be achieved from nitriles, although this is more common for the synthesis of unsymmetrical tetrazines. nih.gov More broadly, the cyano group can act as a dipolarophile in 1,3-dipolar cycloadditions with nitrile oxides to form isoxazoles. youtube.com These cycloaddition pathways represent powerful methods for constructing five- and six-membered rings, leveraging the reactivity of the nitrile moiety. youtube.comyoutube.com The reaction of 1,2,3,5-tetrazines with electron-rich dienophiles proceeds via an exclusive C4/N1 cycloaddition mode with predictable regioselectivity. nih.gov

Aromatic Ring Functionalization and Substitution Chemistry

The benzene (B151609) ring of 3-cyanobenzylamine is subject to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. makingmolecules.commasterorganicchemistry.com The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the aminomethyl (-CH₂NH₂) group and the cyano (-CN) group.

The aminomethyl group is generally considered an activating, ortho,para-directing group due to the electron-donating nature of the alkyl group. Conversely, the cyano group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects. libretexts.org When both are present on the ring, their combined influence determines the position of incoming electrophiles. The deactivating nature of the cyano group tends to direct electrophiles to the positions meta to it (positions 4 and 6), while the activating aminomethyl group directs to its ortho (position 2) and para (position 6) positions. The convergence on position 6, along with the steric hindrance and electronic effects at other positions, makes the regioselectivity of these reactions complex. Computational methods are often employed to predict the most likely sites of substitution by analyzing the stability of the intermediate arenium ions (σ-complexes). nih.govrsc.org

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution This is an interactive table. Click on the headers to sort.

| Substituent Group | Type | Directing Effect |

|---|---|---|

| -CH₂NH₂ (Aminomethyl) | Activating | ortho, para |

Advanced Mechanistic Studies on Novel Reaction Pathways

Recent research has focused on developing novel synthetic methods that proceed under mild conditions, often employing light or catalysts to activate otherwise inert bonds. Benzylamine (B48309) derivatives are common substrates in these studies.

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. One such application is the photooxidative phosphorylation of benzylamines to produce α-aminophosphorus compounds. researchgate.net This process typically involves an iridium or ruthenium-based photosensitizer that, upon irradiation with visible light, initiates an electron transfer process. researchgate.netnih.gov The benzylamine is oxidized to an imine intermediate, which is then attacked by a phosphorus nucleophile (like a phosphite (B83602) ester). This strategy avoids the need for pre-oxidized substrates and harsh chemical oxidants, using molecular oxygen as a sustainable terminal oxidant. researchgate.net The reaction proceeds under mild, aerobic conditions, showcasing a green chemistry approach to C-P bond formation.

Cross-dehydrogenative coupling (CDC) is a highly atom-economical strategy that forms a C-C or C-X bond by combining two C-H bonds, formally eliminating a molecule of hydrogen. rsc.orglibretexts.org Benzylamines are excellent substrates for CDC reactions. These reactions often utilize a metal catalyst (e.g., palladium, copper, or iodine) and an oxidant. libretexts.orgrsc.org The mechanism generally involves the oxidation of the benzylamine to an iminium ion intermediate. rsc.org This electrophilic intermediate can then be attacked by a nucleophilic C-H bond from a coupling partner, such as another arene or heterocycle. This approach allows for the direct functionalization of the C-H bond alpha to the nitrogen atom, providing a direct route to complex amines without pre-functionalization of the starting materials. libretexts.orgnih.gov

In many photooxidative reactions, it is crucial to determine the operative mechanism, particularly whether it involves singlet oxygen (¹O₂) or an electron transfer pathway. Amines, including benzylamines, can serve as mechanistic probes because they are known to quench singlet oxygen. nih.govrsc.orgacs.org The rate of a photooxidation reaction in the presence of a known singlet oxygen quencher like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be compared to the rate in its absence. A significant decrease in the reaction rate suggests a singlet oxygen-mediated pathway (Type II). Conversely, if the rate is unaffected, a direct electron transfer from the amine to the excited photosensitizer (Type I) is more likely. nih.gov Additionally, solvent isotope effects, such as comparing reaction rates in methanol (B129727) (CH₃OH) versus deuterated methanol (CH₃OD), can provide further evidence, as the lifetime of singlet oxygen is longer in deuterated solvents. nih.gov Fluorescent probes that react specifically with singlet oxygen are also used to detect its presence in a reaction system. nih.govwikipedia.org

Influence of Substituent Electronic Effects on Reaction Rates and Selectivity

The electronic properties of substituents on the aromatic ring of benzylamine derivatives can significantly influence the reactivity of the molecule, including both the rate at which it reacts and the selectivity of the reaction. These effects are primarily transmitted through a combination of inductive and resonance effects, which alter the electron density at the reaction center. In the case of this compound, the aminomethyl group (-CH₂NH₃⁺) is the reactive site for many reactions, and its reactivity is modulated by the electronic nature of the cyano group and any other substituents present on the benzene ring.

The cyano group (-CN) at the meta position of the benzene ring is a potent electron-withdrawing group. It exerts a strong negative inductive effect (-I) due to the high electronegativity of the nitrogen atom triple-bonded to a carbon. In the meta position, its resonance effect (-M) is not directly conjugated with the benzylamine side chain, but its powerful inductive effect significantly reduces the electron density of the entire aromatic ring. This, in turn, influences the properties of the aminomethyl group. For the protonated amine in this compound, this electron withdrawal can increase the acidity of the N-H protons. In the case of the free base, 3-cyanobenzylamine, the electron-withdrawing nature of the cyano group decreases the nucleophilicity of the nitrogen atom.

The quantitative relationship between substituent electronic character and reaction rates or equilibria can often be described by the Hammett equation:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which suggests a buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating a buildup of positive charge (or loss of negative charge) in the transition state. For reactions where the benzylamine acts as a nucleophile, a negative ρ value is typically expected.

While specific kinetic studies on substituted 3-cyanobenzylamines are not extensively documented in the literature, we can predict the expected trends based on well-established principles of physical organic chemistry. For a hypothetical reaction, such as the acylation of a series of 4-substituted-3-cyanobenzylamines, we would anticipate that electron-donating groups at the 4-position would increase the reaction rate relative to the unsubstituted 3-cyanobenzylamine, while additional electron-withdrawing groups at this position would decrease the rate. This is because electron-donating groups would increase the electron density on the nitrogen atom, enhancing its nucleophilicity, whereas electron-withdrawing groups would further diminish it.

The following table provides hypothetical relative rate constants for the acylation of various 4-substituted-3-cyanobenzylamine derivatives to illustrate this principle.

Table 1: Hypothetical Relative Rate Constants for the Acylation of 4-Substituted-3-cyanobenzylamines

| Substituent (X) at position 4 | Hypothetical Relative Rate (krel) | Expected Effect on Rate |

|---|---|---|

| -OCH₃ | 2.1 | Accelerated |

| -CH₃ | 1.4 | Accelerated |

| -H | 1.0 | Reference |

| -Cl | 0.6 | Retarded |

| -NO₂ | 0.2 | Retarded |

These hypothetical rates are based on the known electronic effects of the substituents, which can be quantified using Hammett substituent constants (σₚ for para-substituents). Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.

Table 2: Hammett Substituent Constants (σₚ)

| Substituent (X) | Hammett Constant (σₚ) | Electronic Effect |

|---|---|---|

| -OCH₃ | -0.27 | Strongly Electron-Donating |

| -CH₃ | -0.17 | Electron-Donating |

| -H | 0.00 | Neutral (Reference) |

| -Cl | +0.23 | Electron-Withdrawing |

| -NO₂ | +0.78 | Strongly Electron-Withdrawing |

A plot of log(krel) versus the σₚ values for this hypothetical reaction would yield a straight line, known as a Hammett plot. The slope of this line would give the reaction constant, ρ. For the proposed acylation reaction, where the amine acts as a nucleophile, the transition state would involve the development of a positive charge on the nitrogen atom. Therefore, a negative value for ρ would be expected, indicating that electron-donating groups stabilize the transition state and accelerate the reaction.

In terms of selectivity, substituent electronic effects can also play a crucial role. For instance, in reactions where there are multiple potential sites for electrophilic attack on the benzene ring, the directing effects of the cyano group and other substituents would determine the regioselectivity of the product distribution. However, for reactions involving the amino group, the primary influence of ring substituents is on the reaction rate.

Role As a Strategic Synthetic Intermediate in Complex Molecule Construction

Construction of Diverse Heterocyclic Scaffolds

The unique structure of 3-cyanobenzylamine hydrochloride, featuring both a reactive amine and a versatile nitrile group on a benzyl (B1604629) scaffold, makes it an ideal precursor for constructing a variety of heterocyclic systems.

Synthesis of Dihydrothiazole Derivatives

While direct synthesis routes for dihydrothiazoles using this compound are not prominently documented, its structural motifs are key to plausible synthetic strategies. A general and effective method for creating thiazole (B1198619) and its dihydro variants involves the condensation of a primary amine, such as 3-cyanobenzylamine, with a molecule containing a thiocarbonyl group or its equivalent. For instance, the reaction between an amine and a compound like 2-(2-azidophenylthio)acetonitrile can lead to intramolecular additions forming fused thiazine (B8601807) rings. rsc.org The benzylamine (B48309) moiety can be readily incorporated into such scaffolds, where the cyano group on the benzene (B151609) ring remains available for subsequent functionalization to modulate the electronic and steric properties of the final molecule.

Formation of 1,2,4,5-Tetrazines

The 3-cyanobenzyl moiety is a valuable component in the synthesis of substituted 1,2,4,5-tetrazines, which are important in bioorthogonal chemistry. The general synthesis of these tetrazines often involves the condensation of nitriles with hydrazine (B178648) or its derivatives. nih.govmdpi.com Specifically, a nitrile such as 3-cyanobenzonitrile (which can be derived from 3-cyanobenzylamine) can react with an amidine source like formamidine (B1211174) acetate (B1210297) in the presence of anhydrous hydrazine. nih.gov This reaction proceeds through the formation of a dihydrotetrazine intermediate, which is subsequently oxidized to the aromatic 1,2,4,5-tetrazine. The presence of the benzylamine group (or a precursor) allows for conjugation to other molecules, making these tetrazines useful as chemical biology probes. nih.gov

A representative reaction scheme is outlined below:

| Reactant 1 | Reactant 2 | Reagent | Product Type |

| Nitrile (e.g., 3-cyanobenzonitrile) | Amidine (e.g., Formamidine acetate) | Hydrazine | 3,6-Disubstituted-1,2,4,5-tetrazine |

This method highlights the utility of nitrile-containing benzylamines as precursors for creating functionalized tetrazine rings. nih.govmdpi.com

Integration into Pyridine-Based Chemical Entities

This compound can be integrated into pyridine (B92270) rings through multicomponent reactions like the Hantzsch pyridine synthesis. wikipedia.orgchemtube3d.comorganic-chemistry.org In this classic reaction, an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor condense to form a dihydropyridine (B1217469), which is then oxidized to the final pyridine product. wikipedia.orgorganic-chemistry.org 3-Cyanobenzylamine can serve as the nitrogen source, thereby appending the 3-cyanobenzyl group to the nitrogen atom of the resulting pyridine ring.

The general steps of the Hantzsch synthesis are:

Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester.

Condensation of the second equivalent of the β-ketoester with the amine (3-cyanobenzylamine) to form an enamine.

Michael addition of the enamine to the Knoevenagel product.

Cyclization and dehydration to form the dihydropyridine ring.

Oxidation to the aromatic pyridine.

This approach allows for the direct incorporation of the 3-cyanobenzyl scaffold into a highly functionalized pyridine core, a common motif in pharmacologically active compounds.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The 3-cyanobenzyl scaffold is a privileged structure found in numerous pharmaceutical and agrochemical agents. The nitrile group is a key functional handle that can be transformed into other essential groups like amides, carboxylic acids, or amines, which are crucial for biological activity.

Development of Thrombin Inhibitors from Nitrile Precursors

The 3-cyanobenzyl group is a component in the design of direct thrombin inhibitors, which are important anticoagulant agents. nih.gov Thrombin inhibitors often feature specific recognition motifs that bind to the enzyme's active site and exosites. nih.govgoogle.com The benzylamine portion of the molecule can serve as a key structural element (often referred to as a P1 or P3 fragment) that orients the molecule within the enzyme's binding pocket.

The nitrile group of 3-cyanobenzylamine is a versatile precursor in this context. It can be chemically converted into a basic group, such as an amidine or guanidine, which can then form strong ionic interactions with key aspartate residues in the active site of thrombin. This transformation from a neutral nitrile to a charged, basic group is a critical step in optimizing the inhibitory potency of the molecule.

| Precursor Functional Group | Target Functional Group | Role in Thrombin Inhibition |

| Cyano (-C≡N) | Amidine (-C(=NH)NH2) | Mimics arginine side chain, interacts with Asp189 in the S1 pocket. |

| Cyano (-C≡N) | Carboxylic Acid (-COOH) | Can form hydrogen bonds within the active site. |

| Amine (-CH2NH2) | Substituted Amine/Amide | Forms part of the backbone, positions the molecule for optimal binding. |

Synthesis of Seco-Coumarin/Furoxan Hybrid Molecules

In medicinal chemistry, molecular hybridization is a strategy used to combine two or more pharmacophores to create a single molecule with enhanced or synergistic biological activity. 3-Cyanobenzylamine can be used as a building block in the synthesis of complex hybrids, such as those combining seco-coumarin and furoxan moieties, which have shown potential as anti-tumor agents. nih.govcitedrive.com

The synthesis of these hybrids often involves linking different molecular fragments through amide bonds or other stable linkers. researchgate.netnih.govbenthamscience.com The primary amine of 3-cyanobenzylamine is well-suited for this role, enabling it to be acylated by a carboxylic acid derivative of a seco-coumarin or furoxan core. The 3-cyano substituent on the benzyl ring can be retained in the final hybrid to influence its physicochemical properties, such as lipophilicity and electronic distribution, or it can be further modified to fine-tune the biological activity of the hybrid molecule. This modular approach allows for the systematic exploration of structure-activity relationships.

Preparation of N6-Benzyladenosine Analogues

N6-substituted adenosine (B11128) derivatives are a significant class of compounds with a wide array of biological activities, including potential anticancer effects. cymitquimica.com The synthesis of these analogues often involves the introduction of a substituted benzyl group at the N6 position of the adenine (B156593) core. 3-Cyanobenzylamine serves as a key reagent for installing a 3-cyanobenzyl moiety, a substitution pattern explored for its influence on biological targets like adenosine aminohydrolase and cell growth inhibition. nih.gov

A prevalent and effective method for the preparation of N6-benzyladenosine analogues is the nucleophilic aromatic substitution of a suitable purine (B94841) precursor. nih.gov The most common precursor is 6-chloropurine (B14466) ribonucleoside, where the chlorine atom at the C6 position is readily displaced by a primary amine.

The reaction involves the treatment of 6-chloropurine ribonucleoside with 3-cyanobenzylamine. Typically, the reaction is carried out in the presence of a non-nucleophilic base, such as a tertiary amine (e.g., triethylamine (B128534) or diisopropylethylamine), to neutralize the hydrogen chloride generated during the reaction and to free the 3-cyanobenzylamine from its hydrochloride salt. The process is generally conducted in a polar aprotic solvent, like ethanol (B145695) or n-butanol, often at elevated temperatures to ensure a reasonable reaction rate. The resulting product, N6-(3-cyanobenzyl)adenosine, can then be purified using standard techniques like column chromatography or recrystallization.

Table 1: Representative Synthesis of N6-(3-cyanobenzyl)adenosine

| Reactant 1 | Reactant 2 | Base | Solvent | Condition | Product |

|---|

This synthetic route is highly adaptable for creating a library of analogues by varying the substituted benzylamine, allowing for systematic structure-activity relationship (SAR) studies. nih.gov

Multicomponent Reactions and Cascade Transformations

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, highly atom-economical step. apolloscientific.co.ukbeilstein-journals.org 3-Cyanobenzylamine, as a primary amine, is a suitable component for several important MCRs, most notably the Ugi reaction.

The Ugi three-component reaction (U-3CR) involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-aminoacyl amide derivative. researchgate.netrsc.org In this context, this compound can be used as the amine component. The reaction is typically initiated by the formation of an imine between the amine and the carbonyl compound, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular rearrangement yields the final product. The presence of the cyano group on the benzylamine backbone introduces an additional functional handle into the MCR product, which can be used for further diversification.

Table 2: Schematic Representation of an Ugi-3CR with 3-Cyanobenzylamine

| Amine Component | Carbonyl Component | Isocyanide Component | General Product Structure |

|---|

Beyond MCRs, 3-cyanobenzylamine can participate in cascade transformations, where a series of intramolecular or intermolecular reactions occur sequentially in a one-pot process to rapidly build molecular complexity. The cyano group, in particular, is a versatile functional group for initiating such cascades. For instance, cascade reactions involving ortho-carbonyl substituted benzonitriles have been shown to provide access to various heterocyclic systems like isoindolin-1-ones. nih.gov While 3-cyanobenzylamine itself does not possess the ortho-carbonyl moiety, its cyano group can be a key player in similar base- or metal-catalyzed cascade sequences when combined with appropriate reaction partners, leading to the formation of novel heterocyclic scaffolds.

Strategic Incorporation into Molecular Probes and Functional Materials

The unique combination of a reactive amine and a modifiable cyano group makes this compound a strategic building block for the development of molecular probes and functional materials.

Molecular Probes: Molecular probes are essential tools for visualizing and studying biological processes. The 3-cyanobenzylamine scaffold can be elaborated into fluorescent probes. The cyano group can be chemically transformed into or participate in the formation of a fluorophore. For example, it can undergo cyclization reactions with other reagents to construct fluorescent heterocyclic systems. Alternatively, the primary amine serves as a convenient attachment point for conjugating the 3-cyanobenzyl moiety to a known fluorophore, where the benzyl ring can modulate the photophysical properties of the dye. mdpi.com The amine also allows for the linkage of the probe to biomolecules or specific targeting ligands.

Functional Materials: In materials science, 3-cyanobenzylamine can be incorporated into polymers to impart specific functions. google.com It can be used as a monomer or as a post-polymerization modification agent.

As a Monomer: The primary amine can react with suitable co-monomers (e.g., diacyl chlorides or diepoxides) to be integrated into the main chain of polymers like polyamides or polyamines.

As a Modifying Agent: The amine can be grafted onto existing polymers that contain reactive functional groups (e.g., esters, acid chlorides, or epoxides).

The incorporation of the 3-cyanobenzyl moiety introduces both the nitrile functionality and the aromatic ring into the material. The nitrile group can enhance thermal stability, act as a site for cross-linking, or be hydrolyzed to a carboxylic acid to alter the polymer's solubility and charge. Furthermore, the nitrile and amine groups can act as coordination sites for metal ions, leading to the creation of metal-organic frameworks (MOFs) or functional polymers for catalysis or ion sensing.

Table 3: Functionalization Strategies for Probes and Materials

| Functionality | Application Area | Potential Chemical Transformation / Role |

|---|---|---|

| Amino Group (-NH₂) | Molecular Probes | Conjugation to fluorophores, biomolecules, or targeting units. |

| Functional Materials | Polymer chain growth (polyamides, etc.); Grafting onto polymer backbones. | |

| Cyano Group (-C≡N) | Molecular Probes | Conversion to or participation in fluorophore synthesis. |

Design and Synthesis of 3 Cyanobenzylamine Hydrochloride Derivatives and Analogues

Systematic Modification of the Benzyl (B1604629) Amine Moiety

The primary amine of 3-cyanobenzylamine is a versatile functional group that serves as a prime target for chemical modification. These modifications are crucial for exploring structure-activity relationships (SAR) by altering the steric bulk, basicity, and hydrogen-bonding capabilities of the molecule. Key synthetic strategies include N-alkylation, N-acylation, and reductive amination.

Reductive Amination: This is a powerful method for creating secondary and tertiary amines. masterorganicchemistry.comlibretexts.org The process involves the reaction of 3-cyanobenzylamine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine. orgoreview.comlibretexts.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine without affecting the carbonyl reactant. masterorganicchemistry.comlibretexts.org This method avoids the common issue of over-alkylation often seen with direct alkylation using alkyl halides. masterorganicchemistry.com

N-Acylation: The amine can be readily converted into an amide through reaction with acyl chlorides or anhydrides. This transformation replaces the basic amine with a neutral amide group, significantly altering the electronic and steric profile of the substituent. This is a fundamental reaction for building more complex structures, such as the N-substituted benzamides which have been explored for various biological activities. researchgate.net

N-Alkylation: While direct alkylation with alkyl halides can be difficult to control and may lead to mixtures of mono- and di-alkylated products, it remains a viable, albeit less common, method for introducing small alkyl groups. masterorganicchemistry.com

The table below illustrates potential modifications to the benzylamine (B48309) moiety.

| Modification Type | Reactant(s) | Reducing Agent (if applicable) | Resulting Functional Group | Example Product Structure |

| Reductive Amination | Formaldehyde | Sodium triacetoxyborohydride | Secondary Amine (N-methyl) | 3-((methylamino)methyl)benzonitrile |

| Reductive Amination | Acetone | Sodium cyanoborohydride | Secondary Amine (N-isopropyl) | 3-((isopropylamino)methyl)benzonitrile |

| N-Acylation | Acetyl Chloride | N/A | Amide (N-acetyl) | N-((3-cyanophenyl)methyl)acetamide |

| N-Alkylation | Methyl Iodide | N/A | Secondary/Tertiary Amine | 3-((methylamino)methyl)benzonitrile / 3-((dimethylamino)methyl)benzonitrile |

Exploration of Nitrile Group Transformations for Novel Functionalities

The cyano group is a highly versatile functional group that can be chemically transformed into several other important functionalities, each with distinct chemical properties. This versatility makes it a valuable synthon in drug discovery and materials science. sioc-journal.cnresearchgate.net

Reduction to a Primary Amine: The nitrile group can be fully reduced to a primary aminomethyl group (-CH₂NH₂) to yield 3-(aminomethyl)benzylamine. This transformation is typically achieved through catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum, or with strong reducing agents such as lithium aluminum hydride (LiAlH₄). organic-chemistry.orgwikipedia.orglibretexts.org This creates a diamine structure, opening new avenues for polymerization or for creating ligands for metal complexes.

Conversion to a Tetrazole Ring: The nitrile group can undergo a [2+3] cycloaddition reaction with an azide (B81097) salt, commonly sodium azide (NaN₃), in the presence of a Lewis or Brønsted acid catalyst to form a 5-substituted 1H-tetrazole. organic-chemistry.orgyoutube.comnih.gov The resulting tetrazole ring is a well-established bioisostere for a carboxylic acid group, sharing a similar pKa and ability to act as a hydrogen bond donor and acceptor. youtube.com This transformation is a key strategy in medicinal chemistry to improve the metabolic stability and pharmacokinetic profile of a lead compound. google.com

Hydrolysis to a Carboxylic Acid: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, forming 3-(aminomethyl)benzoic acid. This introduces an acidic functional group, drastically changing the molecule's properties and potential interactions.

The table below summarizes these key transformations.

| Transformation | Reagent(s) | Resulting Functional Group | Example Product Name |

| Reduction | LiAlH₄ or H₂/Pd | Primary Amine | 3-(aminomethyl)benzylamine |

| Cycloaddition | Sodium Azide, Ammonium (B1175870) Chloride | Tetrazole | 5-((3-(aminomethyl)phenyl))-1H-tetrazole |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | 3-(aminomethyl)benzoic acid |

Regioselective Introduction of Substituents on the Aromatic Ring (e.g., Halogenation)

The introduction of new substituents onto the aromatic ring of 3-cyanobenzylamine via electrophilic aromatic substitution is governed by the directing effects of the existing groups. cognitoedu.orgsavemyexams.com The cyano group (-CN) is a deactivating, meta-directing group due to its strong electron-withdrawing nature. libretexts.org Conversely, the aminomethyl group (-CH₂NH₂) is an activating, ortho-, para-directing group. organicchemistrytutor.com

However, in the presence of acid (as with the hydrochloride salt or under typical electrophilic substitution conditions), the amine is protonated to form an ammonium group (-CH₂NH₃⁺). This protonated form is strongly deactivating and meta-directing. Therefore, both substituents on 3-cyanobenzylamine hydrochloride direct incoming electrophiles to the positions meta to themselves.

This leads to a predictable, yet potentially complex, outcome for substitution reactions like halogenation:

The -CN group directs incoming electrophiles to positions 5 and (to a lesser extent) 1.

The -CH₂NH₃⁺ group directs incoming electrophiles to positions 5 and 1.

Both groups strongly favor substitution at the C5 position. Substitution at other positions, such as C2, C4, or C6, would be minor products. Achieving regioselectivity for other isomers would likely require a multi-step synthesis involving protecting groups or starting from an already substituted benzene (B151609) ring. researchgate.net A patent for producing salts of cyanobenzylamines notes that the aromatic ring can be substituted with halogens, indicating the industrial relevance of such derivatives. google.com

| Substituent on Ring | Electronic Effect | Directing Influence | Favored Position(s) for Electrophilic Attack |

| -CN (Cyano) | Electron-withdrawing (deactivating) | Meta-director | C5 |

| -CH₂NH₃⁺ (Protonated Amine) | Electron-withdrawing (deactivating) | Meta-director | C5 |

Structure-Based Design Principles for Targeted Derivative Synthesis

The design of novel this compound derivatives is heavily guided by principles of medicinal chemistry, particularly structure-activity relationships (SAR) and structure-based drug design. drugdesign.orgnih.gov

The Nitrile as a Pharmacophore: The nitrile group is not merely a synthetic handle; it is a critical pharmacophore in many drugs. nih.gov Its linear geometry and ability to act as a hydrogen bond acceptor allow it to engage in specific polar interactions with protein targets. sioc-journal.cnresearchgate.net Furthermore, its strong electron-withdrawing nature can polarize the aromatic ring, enhancing π-π stacking interactions and improving metabolic stability by making the ring less susceptible to oxidative metabolism. nih.gov

Bioisosteric Replacement: A key strategy in drug design is the replacement of one functional group with another that has similar physical or chemical properties, a concept known as bioisosterism. nih.govbris.ac.uk

Nitrile to Tetrazole: As discussed in section 5.2, converting the nitrile to a tetrazole is a classic example of bioisosteric replacement for a carboxylic acid. youtube.com This can enhance metabolic stability and cell permeability.

Nitrile as a Carbonyl/Halogen Mimic: The polar nature of the nitrile allows it to sometimes act as a bioisostere for a carbonyl group or a halogen, engaging in similar dipole-dipole interactions within a receptor binding site. sioc-journal.cnresearchgate.net

Probing Target Binding Sites: Systematic modifications of the benzylamine moiety (section 5.1) are used to probe the topology of a biological target.

Exploring Hydrophobic Pockets: Introducing a series of N-alkyl groups with increasing size can determine the presence and dimensions of hydrophobic pockets near the amine binding site. drugdesign.org

Mapping Hydrogen Bonds: Converting the amine to various amides (N-acylation) or sulfonamides can explore potential hydrogen bond donor and acceptor sites. nih.gov

By combining these strategies—modifying the amine, transforming the nitrile, and substituting the ring—chemists can generate a library of diverse compounds. This library can then be screened to build a comprehensive SAR model, guiding the rational design of analogues with optimized potency, selectivity, and pharmacokinetic properties. nih.gov

| Design Strategy | Rationale | Example Modification |

| Bioisosteric Replacement | Mimic properties of another functional group to improve pharmacokinetics or binding. | Convert nitrile to a tetrazole to mimic a carboxylic acid. |

| Probe Hydrophobic Pockets | Determine steric tolerance of the target binding site. | Synthesize a series of N-alkyl derivatives (methyl, ethyl, propyl, etc.). |

| Enhance H-Bonding | Introduce or alter hydrogen bond donors/acceptors. | Convert the amine to an amide or sulfonamide. |

| Modulate Ring Electronics | Alter the metabolic stability and π-system interactions of the aromatic ring. | Introduce halo-substituents on the aromatic ring. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govresearchgate.net These methods provide a framework for analyzing the electron distribution and its relationship to chemical behavior. nih.gov

The Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.govwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor. nih.gov

The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of molecular reactivity and stability. nih.gov A small HOMO-LUMO gap suggests high chemical reactivity, high polarizability, and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT methods, such as those employing the B3LYP functional, are commonly used to calculate these energy levels. nih.govresearchgate.netnih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies Note: The following data is illustrative to demonstrate the typical output of a quantum chemical calculation and does not represent actual calculated values for 3-Cyanobenzylamine hydrochloride.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.50 |

| LUMO | -1.20 |

The visualization of HOMO and LUMO orbitals would reveal their spatial distribution. For a molecule like 3-cyanobenzylamine, the HOMO is expected to be localized primarily on the aromatic ring and the amino group, which are the most electron-rich regions. The LUMO would likely be distributed over the cyanophenyl ring, particularly the electron-withdrawing nitrile group, indicating its capacity to accept electrons.

Fukui functions are conceptual DFT tools that describe how the electron density at any given point in a molecule changes when the total number of electrons is altered. wikipedia.orgjoaquinbarroso.com This allows for the precise identification of the most reactive sites for nucleophilic, electrophilic, and radical attacks. joaquinbarroso.comyoutube.com

The Fukui function is typically calculated using a finite difference approximation, considering the electron densities of the molecule in its neutral (N), anionic (N+1), and cationic (N-1) states. joaquinbarroso.comyoutube.com

For nucleophilic attack (f+) : Identifies sites most susceptible to losing an electron. Calculated from the electron densities of the neutral (N) and anionic (N+1) species. scm.com

For electrophilic attack (f-) : Identifies sites most susceptible to accepting an electron. Calculated from the densities of the neutral (N) and cationic (N-1) species. scm.com

These calculations result in condensed Fukui indices for each atom in the molecule, pinpointing the most reactive centers. wikipedia.org For 3-cyanobenzylamine, one would expect the nitrogen of the amino group to be a primary site for electrophilic attack, while the carbon atoms of the nitrile group and certain positions on the aromatic ring would be susceptible to nucleophilic attack. Without specific published data, the following table illustrates how these reactivity indices would be presented.

Table 2: Illustrative Condensed Fukui Function (f⁻) Values for Electrophilic Attack Note: The following data is illustrative and does not represent actual calculated values for this compound. Atom numbering is arbitrary.

| Atom | Atomic Symbol | f⁻ (Electrophilic Attack) |

|---|---|---|

| N1 | N | 0.25 |

| C1 | C (Benzylic) | 0.08 |

| C2 | C (Ring, ipso) | 0.05 |

| C3 | C (Ring, ortho) | 0.12 |

| C4 | C (Ring, meta) | 0.15 |

| C5 | C (Ring, para) | 0.10 |

A complete energetic profile provides a thermodynamic understanding of a molecule's stability and interactions.

Electronic Energy : This is the total energy of the molecule's electrons plus the repulsion energy between its nuclei, typically calculated at a given level of theory. It represents the molecule's energy in a vacuum at absolute zero.

Binding Energy : This value quantifies the strength of the interactions holding the molecule together. It is the energy difference between the molecule and its constituent atoms separated at infinite distance.

Hydration Energy : This is the energy released when one mole of an ion or molecule is dissolved in a large amount of water. It is a crucial parameter for understanding a substance's behavior in aqueous solutions and biological systems. Theoretical studies can model hydration by considering the presence of a few explicit water molecules or by using a polarizable continuum model (PCM) to represent the bulk solvent. researchgate.net

These parameters are essential for predicting molecular stability and behavior in different environments. A theoretical study on the hydration of cyanamide, for instance, demonstrated the significant role of water molecules in lowering activation energies for reactions. researchgate.net

Table 3: Illustrative Energetic Profile Note: The following data is illustrative and does not represent actual calculated values for this compound.

| Parameter | Value (kJ/mol) |

|---|---|

| Electronic Energy | -1.2 x 10⁶ |

| Binding Energy | -8500 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in drug design to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.govunair.ac.id These models are built on the assumption that the activity of a substance is a function of its molecular structure and properties. unair.ac.id

For analogues of 3-Cyanobenzylamine, a QSAR study would involve compiling a dataset of related molecules with known activities (e.g., as enzyme inhibitors) and calculating a variety of molecular descriptors for each. nih.govunair.ac.id These descriptors can be categorized as:

Electronic : HOMO/LUMO energies, dipole moment, atomic charges.

Steric : Molar refractivity, molecular volume, surface area.

Hydrophobic : LogP (partition coefficient), solubility parameters. nih.gov

Topological : Connectivity indices that describe the branching and shape of the molecule.

Studies on related structures, such as benzoylaminobenzoic acid derivatives and benzylidene hydrazine (B178648) benzamides, have shown that properties like hydrophobicity, molar refractivity, and aromaticity are often key contributors to inhibitory activity. nih.govunair.ac.idjppres.com The presence of specific functional groups, such as hydroxyl groups, can also be critical. nih.gov A QSAR model for 3-cyanobenzylamine analogues could be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. unair.ac.idjppres.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular flexibility and conformational changes, which are crucial for understanding biological function and ligand-receptor interactions. nih.govnih.gov

Conformational analysis of 3-cyanobenzylamine focuses on the rotational freedom around key single bonds, primarily the C(ring)-C(benzylic) bond and the C(benzylic)-N bond. Studies on benzylamine (B48309) and related substituted compounds have identified different stable conformers based on the torsion angles of the amine group relative to the phenyl ring. mdpi.com For 3-cyanobenzylamine, the aminomethyl group (-CH₂NH₂) can rotate, and the orientation of the lone pair on the nitrogen atom is critical for its interaction with biological targets. MD simulations in an explicit solvent like water can reveal the preferred conformations, the dynamics of their interconversion, and how the molecule interacts with surrounding water molecules. nih.gov This information is vital for understanding how the molecule might fit into a binding pocket of a protein. nih.govyoutube.com

Rational Molecular Design and Virtual Synthesis Approaches

Rational molecular design utilizes the structural information of a biological target or a known active ligand to design new, more effective compounds. researchgate.netnih.gov The 3-cyanobenzylamine structure can serve as a "scaffold" or starting point for such design efforts. researchgate.netnih.gov

The process typically involves:

Scaffold Identification : A core molecular structure, like benzylamine or benzimidazole, known to possess some desired activity, is chosen. nih.gov

Virtual Library Generation : Based on the scaffold, a large library of virtual compounds is created by adding various functional groups at different positions. For 3-cyanobenzylamine, this could involve modifying the substituents on the aromatic ring, replacing the nitrile group, or altering the aminomethyl side chain.

In Silico Screening : The virtual library is screened using computational tools like molecular docking to predict which analogues are most likely to bind to a specific biological target (e.g., an enzyme active site). nih.gov

Prioritization for Synthesis : The most promising candidates from the virtual screening are then prioritized for actual chemical synthesis and subsequent in vitro testing. researchgate.netnih.govrug.nl

This approach significantly streamlines the drug discovery process by focusing resources on compounds with the highest probability of success. The benzylamine scaffold, for instance, has been successfully used in the rational design of various enzyme inhibitors. mdpi.com

Advanced Analytical Techniques for Research Scale Characterization

Spectroscopic Methods for Structural Elucidation (NMR, MS, IR, UV-Vis)

Spectroscopic techniques are indispensable for probing the molecular structure of 3-cyanobenzylamine hydrochloride, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are employed.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the benzylic and amino protons. The aromatic protons on the benzene (B151609) ring will typically appear as a complex multiplet in the region of 7.5-8.0 ppm. The chemical shifts are influenced by the electron-withdrawing cyano group and the protonated aminomethyl group. The benzylic protons of the -CH₂- group are expected to appear as a singlet or a slightly broadened singlet around 4.0-4.5 ppm, shifted downfield due to the adjacent electron-withdrawing ammonium (B1175870) group. The protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet at a variable chemical shift, often downfield, and its integration would correspond to three protons. For comparison, the related compound 3-methoxybenzylamine (B130926) shows its benzylic protons at approximately 3.79 ppm. chemicalbook.com The spectrum of 3-cyanobenzyl bromide, another related structure, displays its benzylic protons at around 4.5 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum of this compound is predicted to show signals for the seven aromatic carbons and the benzylic carbon. The carbon of the cyano group (-C≡N) is expected to resonate in the range of 115-120 ppm. The aromatic carbons will appear in the typical aromatic region of 120-140 ppm, with the carbon attached to the cyano group (C3) and the carbon attached to the aminomethyl group (C1) showing distinct shifts. The benzylic carbon (-CH₂-) is anticipated to be in the range of 40-50 ppm. As a reference, the ¹³C NMR spectrum of benzylamine (B48309) hydrochloride shows signals for its aromatic carbons and a benzylic carbon signal. chemicalbook.com The analysis of ¹³C NMR spectra of benzazoles also provides insight into the electronic environment of substituted benzene rings. mdpi.comnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound, which is a salt, the analysis would typically be performed on the free base, 3-cyanobenzylamine (C₈H₈N₂), which has a molecular weight of approximately 132.16 g/mol . ontosight.ai The mass spectrum would likely show a molecular ion peak (M⁺) at m/z 132. A common fragmentation pathway for benzylamines is the loss of the amino group or cleavage of the benzylic bond. miamioh.edu The fragmentation of N-alkyl-N-perfluoroacyl-α-amino acids often results in the formation of cyanide cations. nih.gov Therefore, a prominent fragment would be expected at m/z 105, corresponding to the cyanobenzyl cation, resulting from the loss of the amino group. Further fragmentation of the aromatic ring could also be observed.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A sharp, medium-intensity peak around 2220-2240 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. spectrabase.com The presence of the ammonium salt (-NH₃⁺) would be confirmed by broad absorption bands in the region of 2800-3200 cm⁻¹, corresponding to the N-H stretching vibrations. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. Bending vibrations for the -CH₂- group would also be present.

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzene ring in this compound. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or water, would show absorption maxima characteristic of the substituted benzene ring. Aromatic systems generally exhibit two main absorption bands: a strong E-band at shorter wavelengths (around 200-230 nm) and a weaker B-band at longer wavelengths (around 250-280 nm). The presence of the cyano and aminomethyl substituents will influence the exact position and intensity of these bands. Commercial suppliers of 3-cyanobenzylamine often list UV spectroscopy as one of the available analytical techniques for this compound. apolloscientific.co.uk

| Spectroscopic Technique | Expected Observations for this compound | Reference Information |

| ¹H NMR | Aromatic protons (multiplet, ~7.5-8.0 ppm), Benzylic protons (-CH₂-, singlet, ~4.0-4.5 ppm), Ammonium protons (-NH₃⁺, broad singlet) | Chemical shifts for related compounds like 3-methoxybenzylamine and 3-cyanobenzyl bromide. chemicalbook.comchemicalbook.com |

| ¹³C NMR | Cyano carbon (-C≡N, ~115-120 ppm), Aromatic carbons (~120-140 ppm), Benzylic carbon (-CH₂-, ~40-50 ppm) | Comparison with benzylamine hydrochloride and analysis of substituted benzazoles. chemicalbook.commdpi.comnih.gov |

| Mass Spectrometry (of free base) | Molecular ion (M⁺) at m/z 132, Fragment at m/z 105 (cyanobenzyl cation) | General fragmentation patterns of benzylamines. miamioh.edu |

| IR Spectroscopy | C≡N stretch (~2220-2240 cm⁻¹), N-H stretch (broad, ~2800-3200 cm⁻¹), Aromatic C=C stretch (~1450-1600 cm⁻¹) | Characteristic frequencies for nitriles and ammonium salts. spectrabase.comresearchgate.net |

| UV-Vis Spectroscopy | Absorption maxima characteristic of a substituted benzene ring (~200-230 nm and ~250-280 nm) | General principles of UV-Vis spectroscopy for aromatic compounds. apolloscientific.co.uk |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (HPLC, GC)

Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with a buffer like formic acid or phosphoric acid to control pH and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. ontosight.aisielc.com Detection is usually achieved using a UV detector set at a wavelength where the analyte absorbs strongly, for instance, around 210 nm or 254 nm. sielc.com The retention time of the main peak corresponding to this compound would be established, and the area percentage of this peak relative to the total area of all peaks would provide a measure of its purity. This method can be validated for linearity, accuracy, and precision to ensure reliable quantification of purity. nih.govnih.gov For chiral purity analysis, derivatization with a chiral reagent followed by HPLC analysis can be employed. google.com

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. Direct analysis of the salt, this compound, by GC is challenging due to its low volatility. However, the free base, 3-cyanobenzylamine, could potentially be analyzed by GC. epa.gov Alternatively, derivatization of the amine group to a less polar and more volatile derivative can facilitate GC analysis. rsc.org For instance, reaction with a silylating agent or an acylating agent can be performed prior to injection. The GC instrument would be equipped with a capillary column and a suitable detector, such as a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD), the latter being more selective for nitrogen-containing compounds. epa.gov GC-MS can also be used for both separation and identification of volatile impurities. shimadzu.com

| Chromatographic Technique | Typical Conditions for this compound Analysis | Purpose |

| HPLC | Column: Reversed-phase (e.g., C18)Mobile Phase: Water/Acetonitrile or Methanol with acid modifierDetector: UV (e.g., 210 nm) | Purity assessment, reaction monitoring, quantification. |

| GC | Analysis of free base or derivative. Column: Capillary columnDetector: FID or NPD | Analysis of volatile impurities, purity of the free base. |

X-ray Crystallography for Solid-State Structure Determination

Future Research Directions and Broader Academic Impact

Development of Highly Efficient and Sustainable Synthetic Routes

The industrial viability and widespread laboratory use of 3-cyanobenzylamine hydrochloride are contingent upon the development of efficient and sustainable synthetic methodologies. Current research often focuses on related isomers, such as p-cyanobenzylamine hydrochloride, for which production processes have been a subject of study to overcome challenges like low bulk density.